molecular formula C10H12FNO3S B13586911 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate

Cat. No.: B13586911
M. Wt: 245.27 g/mol
InChI Key: NHTWWDQYQJEGII-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a sulfurofluoridating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction may require the presence of a catalyst or a base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The sulfurofluoridate group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the sulfurofluoridate group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the tetrahydroisoquinoline scaffold.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol: A closely related compound with similar structural features but different functional groups.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class, known for its diverse biological activities.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with potential neuroprotective and anti-inflammatory properties.

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl sulfurofluoridate stands out due to its unique sulfurofluoridate group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C10H12FNO3S

Molecular Weight

245.27 g/mol

IUPAC Name

8-fluorosulfonyloxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C10H12FNO3S/c1-12-6-5-8-3-2-4-10(9(8)7-12)15-16(11,13)14/h2-4H,5-7H2,1H3

InChI Key

NHTWWDQYQJEGII-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)F

Origin of Product

United States

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